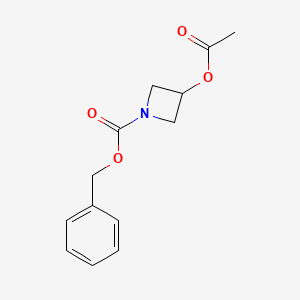

Benzyl 3-acetoxyazetidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-acetyloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMLCLZBWOROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178759 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061980-39-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061980-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 3 Acetoxyazetidine 1 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for Benzyl (B1604629) 3-acetoxyazetidine-1-carboxylate

A retrosynthetic analysis of Benzyl 3-acetoxyazetidine-1-carboxylate reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are centered on the functional groups and the formation of the azetidine (B1206935) ring itself.

Functional Group Interconversion (FGI): The acetyl group can be disconnected to reveal its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. This transformation is a standard esterification.

C-N Disconnection (Carbamate): The benzyl carbamate (B1207046) (Cbz) protecting group can be disconnected to 3-hydroxyazetidine. This protecting group is typically installed on the secondary amine.

C-N Disconnection (Ring Formation): The core strategy involves the disconnection of one of the C-N bonds of the azetidine ring. This leads to a linear precursor, typically a 1,3-difunctionalized propane (B168953) derivative. A common and effective strategy involves an intramolecular nucleophilic substitution, where an amine attacks a carbon bearing a suitable leaving group. This retrosynthetic step points to a precursor like 1-amino-3-halo-2-propanol or a related epoxy amine derivative, which can undergo intramolecular cyclization to form the azetidin-3-ol (B1332694) core.

This analysis highlights that the crucial step in the synthesis is the construction of the strained four-membered azetidine ring.

Azetidine Ring Construction Approaches

The formation of the azetidine ring is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern catalyst-mediated and tandem processes.

Intramolecular cyclization is one of the most fundamental and widely used strategies for constructing the azetidine skeleton. nih.gov This approach typically involves the formation of a carbon-nitrogen bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule. magtech.com.cn

While reductive amination is commonly used to form C-N bonds for substitution on a pre-existing azetidine ring, related reductive cyclization strategies can be employed for ring construction. chemrxiv.org For instance, the reductive cyclization of β-haloalkylimines represents a pathway to the azetidine core. magtech.com.cn This process involves the initial formation of an imine, which is then reduced and cyclizes in a single conceptual step or sequence to yield the saturated heterocycle.

The most prevalent method for azetidine synthesis relies on intramolecular SN2 reactions where a nitrogen atom displaces a leaving group (e.g., halogen, mesylate, tosylate) at the γ-position. nih.govfrontiersin.org This classic approach has been refined and expanded through modern synthetic innovations.

One notable advancement is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This method allows for the formation of functionalized azetidines from amine substrates containing accessible C-H bonds, proceeding through a proposed alkyl–Pd(IV) intermediate. rsc.org The reaction shows excellent tolerance for various functional groups. rsc.org

Another powerful strategy is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org Lanthanide triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts for promoting the regioselective intramolecular ring-opening of cis-3,4-epoxy amines to afford 3-hydroxyazetidines. nih.govfrontiersin.org This reaction proceeds in high yields and tolerates acid-sensitive functional groups. nih.govfrontiersin.org

| Strategy | Precursor Type | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| SN2 Displacement | γ-Haloamine or γ-Sulfonyloxyamine | Base | nih.govfrontiersin.org |

| Pd-Catalyzed C-H Amination | Picolinamide-protected amine | Pd(OAc)₂, Benziodoxole tosylate, AgOAc | rsc.org |

| Lewis Acid-Catalyzed Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | nih.govfrontiersin.org |

Catalysis plays a pivotal role in modern azetidine synthesis, enabling reactions that are otherwise difficult or inefficient. Catalysts can be used to control regioselectivity, stereoselectivity, and to activate otherwise unreactive precursors.

Lewis Acid Catalysis: As mentioned, lanthanide triflates catalyze the regioselective intramolecular aminolysis of epoxides, providing a mild and efficient route to 3-hydroxyazetidines. nih.govfrontiersin.org

Transition Metal Catalysis: Palladium catalysts are used for C-H amination reactions. rsc.org Copper-based photoredox catalysts have been employed in a radical 4-exo-dig cyclization of ynamides to produce highly functionalized azetidines with complete regioselectivity. nih.gov Furthermore, Ti(IV)-mediated coupling of oxime ethers with Grignard reagents provides a route to spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions, also known as the aza Paternò-Büchi reaction. rsc.orgnih.gov Using an Ir(III) photocatalyst, 2-isoxazoline-3-carboxylates can react with alkenes via triplet energy transfer to form complex azetidine structures under mild conditions. rsc.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | La(OTf)₃ | Intramolecular Epoxide Aminolysis | nih.govfrontiersin.org |

| Transition Metal | Palladium(II) Acetate (B1210297) | Intramolecular C-H Amination | rsc.org |

| Transition Metal | Titanium(IV) Isopropoxide | Kulinkovich-type Coupling | rsc.orgresearchgate.net |

| Photoredox Catalyst | [Cu(bcp)DPEphos]PF₆ | Radical 4-exo-dig Cyclization | nih.gov |

| Photocatalyst | fac-[Ir(dFppy)₃] | Aza Paternò-Büchi Reaction | rsc.org |

A notable example is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes to synthesize azetidine nitrones. acs.org This process involves a tandem sequence of a rsc.orgmagtech.com.cn-rearrangement followed by a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org

Another innovative cascade approach is a radical 4-exo-dig/7-endo-trig cyclization. nih.gov Initiated by a copper photoredox catalyst, an iodinated enynamide can undergo this unprecedented cascade to form a bicyclic azetidine structure, demonstrating the power of radical cyclizations in constructing complex scaffolds. nih.gov

Cyclization Reactions in Azetidine Ring Formation

Introduction of the Acetoxy Moiety at the 3-Position

A common and direct precursor for introducing the acetoxy group is N-Cbz-3-hydroxyazetidine. This intermediate already possesses the protected nitrogen and a hydroxyl group at the target position, primed for esterification.

The conversion of the 3-hydroxyl group to an acetoxy group is a standard esterification reaction. The selection of the acetylating agent and reaction conditions is critical to ensure high yield and purity.

Commonly employed methods include:

Acetic Anhydride (B1165640): This reagent is frequently used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acetic acid byproduct. In some cases, a catalyst such as zinc chloride may be used with acetic anhydride as both the reagent and solvent, particularly at elevated temperatures (120-140 °C). google.com

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride can be used, typically in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (B109758) at cooler temperatures to control the reaction's exothermicity.

The choice between these reagents often depends on the scale of the reaction, the stability of the substrate, and the desired purity profile of the final product. Acetic anhydride is generally less expensive and safer to handle than acetyl chloride. rsc.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetic Anhydride | Pyridine or Et3N, CH2Cl2, 0 °C to RT | Less expensive, safer handling | Less reactive, may require heating |

| Acetyl Chloride | Et3N, CH2Cl2, 0 °C | Highly reactive, faster reaction | More hazardous, moisture sensitive |

When starting from N-Cbz-3-hydroxyazetidine, the regioselectivity of the acetylation is inherently controlled, as the C-3 position is the only site available for esterification. The reaction exclusively yields the 3-acetoxy derivative.

Stereoselectivity becomes a consideration if the azetidine precursor is chiral. Standard acetylation of an alcohol does not affect the stereocenter to which it is attached. Therefore, if a specific enantiomer of N-Cbz-3-hydroxyazetidine is used, the acetylation reaction will proceed with retention of configuration, yielding the corresponding enantiomer of this compound. The synthesis of chiral azetidines often relies on starting from chiral precursors or employing stereoselective cyclization strategies. nih.govuni-muenchen.de

Formation of the Benzyl Carbamate Functionality

The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal by hydrogenolysis. total-synthesis.commasterorganicchemistry.com

The installation of the Cbz group onto the azetidine nitrogen is typically achieved in a single step using benzyl chloroformate (Cbz-Cl). wikipedia.org The synthesis can proceed via two primary routes depending on the starting material:

Protection of 3-hydroxyazetidine: The most direct route involves the reaction of 3-hydroxyazetidine (often as its hydrochloride salt) with benzyl chloroformate. The reaction is performed under basic conditions to neutralize the acid generated and to deprotonate the secondary amine, facilitating its nucleophilic attack on the acyl chloride. guidechem.com Common bases include sodium carbonate, sodium bicarbonate, or triethylamine in a suitable solvent system, such as water/THF or dichloromethane. commonorganicchemistry.com

Cyclization of a pre-functionalized precursor: An alternative approach involves cyclizing a linear precursor that already contains the Cbz-protected amine. For example, an N-Cbz protected 1,3-difunctionalized propane derivative can undergo an intramolecular nucleophilic substitution to form the azetidine ring. organic-chemistry.orgnih.gov

| Base | Solvent | Temperature | Key Considerations |

|---|---|---|---|

| Na2CO3 or NaHCO3 | Water/Dioxane or THF | 0 °C to RT | Standard Schotten-Baumann conditions. total-synthesis.com |

| Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to RT | Homogeneous organic phase, easy workup. |

The Cbz group serves a critical function in the synthesis of this compound and subsequent reactions. total-synthesis.com

Amine Protection: The primary role of the Cbz group is to protect the azetidine nitrogen. It deactivates the nitrogen's nucleophilicity and basicity, preventing it from participating in undesired side reactions, such as self-reaction or reaction with the acetylating agent. masterorganicchemistry.com

Stability: The Cbz group is robust and stable under a wide range of conditions, including mildly acidic and basic environments, making it compatible with many subsequent synthetic transformations. total-synthesis.com It is, however, readily cleaved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which regenerates the free amine under neutral conditions. missouri.edu This orthogonality allows for selective deprotection without affecting other sensitive functional groups like the acetate ester. nih.gov

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from different starting points, primarily differing in the order of N-protection and C-3 functionalization.

Route A: N-Protection followed by Acetylation: This is arguably the most common and straightforward route. It begins with the commercially available or readily synthesized 3-hydroxyazetidine. The nitrogen is first protected with the Cbz group, followed by the acetylation of the 3-hydroxyl group. This sequence is generally high-yielding and reliable. The key intermediate, N-Cbz-3-hydroxyazetidine, is a stable, crystalline solid that is easily purified.

Route C: Cyclization of a Pre-functionalized Acyclic Precursor: This method involves designing and synthesizing an open-chain precursor containing all the necessary atoms and functional groups (or their precursors) and then inducing an intramolecular cyclization to form the azetidine ring. frontiersin.org For instance, a Cbz-protected amine with appropriate leaving groups at the gamma-position relative to the nitrogen can be cyclized. While offering flexibility in introducing various substituents, this route is typically longer, involves more synthetic steps, and may present challenges in controlling the regioselectivity and efficiency of the ring-closure step. arkat-usa.orgnih.gov

Efficiency and Yield Considerations in this compound Synthesis

The synthesis of the 3-hydroxyazetidine core often commences from epichlorohydrin (B41342) and benzylamine. The initial reaction involves the opening of the epoxide ring by the amine, followed by an intramolecular cyclization to form the four-membered azetidine ring. The nitrogen is then typically protected with a carboxybenzyl (Cbz) group.

The table below outlines a plausible synthetic sequence and highlights the key considerations for maximizing yield at each stage.

| Step | Reaction | Reagents and Conditions | Key Efficiency/Yield Factors |

| 1 | Formation of 1-benzylazetidin-3-ol | Epichlorohydrin, Benzylamine | Control of reaction temperature to minimize side products. |

| 2 | N-protection | Benzyl chloroformate (Cbz-Cl), Base | Efficient protection of the azetidine nitrogen. |

| 3 | Acetylation | Acetic anhydride, Catalyst (e.g., Zinc Chloride) | Catalyst selection, reaction temperature, and reaction time. google.com |

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful process optimization and scalability studies. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality.

For the synthesis of this compound, several factors would need to be considered for large-scale production. A patent for a related synthesis of 3-hydroxyazetidine hydrochloride highlights that a new synthetic route avoiding expensive raw materials and hazardous reactions is suitable for industrial large-scale production and small-batch preparation in laboratories. google.com

Key Optimization and Scalability Parameters:

Reagent Selection: Utilizing cost-effective and readily available starting materials is crucial for industrial applications.

Solvent Choice: The selection of solvents should consider factors such as safety, environmental impact, and ease of recovery and recycling.

Reaction Conditions: Optimization of temperature, pressure, and reaction times is necessary to maximize throughput and minimize energy consumption.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for large-scale production.

Process Safety: A thorough hazard assessment of all reaction steps and reagents is required to ensure safe operation on an industrial scale.

The table below outlines some of the key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Heating/Cooling | Oil baths, heating mantles | Jacketed reactors with precise temperature control |

| Reagent Addition | Manual addition | Automated dosing systems for controlled addition |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

| Safety | Fume hood | Process safety management, dedicated containment facilities |

A successful scale-up would involve a multidisciplinary team of chemists and chemical engineers to address these challenges and develop a robust and economically viable manufacturing process.

Chemical Transformations and Reactivity of Benzyl 3 Acetoxyazetidine 1 Carboxylate

Reactivity of the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, is a driving force for many of its chemical reactions. This strain renders the ring susceptible to cleavage under various conditions, providing a pathway for the synthesis of diverse acyclic and heterocyclic structures.

Ring-Opening Reactions and Subsequent Functionalization

The strained nature of the azetidine ring in Benzyl (B1604629) 3-acetoxyazetidine-1-carboxylate makes it a substrate for ring-opening reactions when treated with various nucleophiles. This reactivity provides a valuable synthetic route to functionalized γ-amino alcohols and their derivatives. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions. Generally, in N-activated azetidines, nucleophilic attack is favored at the less sterically hindered C-2 or C-4 positions. However, the electronic effects of the C-3 substituent can also influence the outcome.

For instance, the reaction with organocuprates or other soft nucleophiles can lead to the opening of the azetidine ring to form γ-substituted amino compounds. Subsequent functionalization of the resulting amino and alcohol moieties can then be achieved to generate a wide array of complex molecules.

While specific examples for Benzyl 3-acetoxyazetidine-1-carboxylate are not extensively documented in publicly available literature, the general reactivity pattern of N-acyl azetidines suggests that it would undergo similar transformations.

Stability Profiles of the Azetidine Core Under Diverse Reaction Conditions

The stability of the azetidine ring in this compound is a crucial consideration in synthetic planning. The N-Cbz group generally imparts significant stability to the azetidine ring under a range of conditions.

Table 1: Stability Profile of the N-Cbz Protected Azetidine Ring

| Condition | Stability | Notes |

| Acidic Conditions | Generally stable to mild acids. | Strong acids may lead to decomposition or removal of the Cbz group. |

| Basic Conditions | Generally stable to mild bases. | Strong bases may promote elimination or other side reactions. |

| Reducing Agents | Stable to many common reducing agents (e.g., NaBH₄). | Catalytic hydrogenation (e.g., H₂/Pd-C) will cleave the N-Cbz group. |

| Oxidizing Agents | Generally stable to common oxidizing agents. | The benzyl group of the Cbz protecting group can be susceptible to oxidation under harsh conditions. |

The benzyloxycarbonyl (Cbz) protecting group is known for its robustness towards many reagents, which allows for selective manipulation of other functional groups within the molecule. However, it is readily cleaved by catalytic hydrogenolysis, a common method for deprotection in peptide synthesis and other areas of organic chemistry.

Transformations Involving the Acetoxy Group

The acetoxy group at the C-3 position of this compound is a key handle for further functionalization of the molecule. It can be readily transformed into other functional groups through various reactions.

Hydrolysis of the Acetate (B1210297) Ester to Benzyl 3-hydroxyazetidine-1-carboxylate

One of the most fundamental transformations of the acetoxy group is its hydrolysis to the corresponding alcohol, Benzyl 3-hydroxyazetidine-1-carboxylate. This reaction is typically achieved under basic or acidic conditions.

Basic hydrolysis is commonly employed, using reagents such as lithium hydroxide, sodium hydroxide, or potassium carbonate in a suitable solvent system like aqueous methanol (B129727) or tetrahydrofuran. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Table 2: Representative Conditions for the Hydrolysis of this compound

| Reagent | Solvent | Temperature | Yield |

| LiOH | THF/H₂O | Room Temperature | High |

| K₂CO₃ | Methanol | Room Temperature | Good to High |

| NaOH | Ethanol/H₂O | Room Temperature | Good to High |

Acid-catalyzed hydrolysis is also possible but may be less common due to the potential for side reactions involving the acid-labile Cbz group under harsh conditions.

Nucleophilic Substitution Reactions at the Acetoxy Position

The acetoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of other functionalities at the C-3 position. This transformation often proceeds with inversion of stereochemistry if the starting material is chiral.

A range of nucleophiles can be employed for this purpose, including azides, cyanides, halides, and various oxygen, nitrogen, and sulfur nucleophiles. The success of these reactions depends on the nucleophilicity of the incoming group and the reaction conditions.

Table 3: Examples of Nucleophilic Substitution at the C-3 Position

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | Benzyl 3-azidoazetidine-1-carboxylate |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl 3-cyanoazetidine-1-carboxylate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl 3-(phenylthio)azetidine-1-carboxylate |

| Amine | Ammonia, Primary or Secondary Amines | Benzyl 3-aminoazetidine-1-carboxylate derivatives |

These substitution reactions significantly expand the synthetic utility of this compound, providing access to a diverse array of 3-substituted azetidine building blocks.

Other Functional Group Interconversions at C-3 of the Azetidine Ring

Beyond hydrolysis and direct substitution, the acetoxy group can be a precursor to other functional groups through multi-step sequences. For example, after hydrolysis to the alcohol, the resulting hydroxyl group can be oxidized to a ketone, Benzyl 3-oxoazetidine-1-carboxylate, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

This ketone can then serve as an electrophile for various nucleophilic additions, such as Grignard or organolithium reagents, leading to the formation of tertiary alcohols at the C-3 position. Furthermore, reductive amination of the ketone can provide access to 3-aminoazetidine derivatives with different substitution patterns. These transformations highlight the strategic importance of the C-3 position for introducing molecular diversity.

Reactions Involving the Benzyl Carbamate (B1207046) Moiety

The benzyl carbamate (Cbz) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. total-synthesis.com In this compound, this group governs the reactivity of the azetidine nitrogen, and its manipulation is key to further functionalization.

Deprotection Strategies for the Benzyl Carbamate (Cbz) Group

The removal of the Cbz group to liberate the secondary amine is a critical step for subsequent synthetic modifications. The most prevalent and effective method is hydrogenolysis, which cleaves the benzylic C-O bond. total-synthesis.com This can be achieved through standard hydrogenation with hydrogen gas or, more conveniently, via catalytic transfer hydrogenation (CTH). researchgate.net CTH avoids the need for handling flammable hydrogen gas by using a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netresearchgate.net

Various hydrogen donors have been successfully employed for this transformation, offering a range of options to suit different substrate sensitivities and reaction conditions. These methods are generally high-yielding and proceed rapidly under mild conditions. total-synthesis.comresearchgate.net A newer, metal-free approach involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which provides a cost-effective and safe alternative to hydrogenolysis, particularly for substrates with other reducible functional groups. organic-chemistry.orgbohrium.com

| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Typical Conditions | Key Advantages | Citation |

|---|---|---|---|---|---|

| Standard Hydrogenolysis | Pd/C (5-10%) | H₂ (gas) | Atmospheric pressure, RT to 60 °C, MeOH | High efficiency, clean conversion. | total-synthesis.com |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C | Formic Acid or 2-Propanol | RT, various solvents | Avoids H₂ gas, greater selectivity with 2-propanol. | researchgate.net |

| Pd/C | Sodium Borohydride (NaBH₄) / MeOH | RT, rapid reaction times (3-10 min) | User-friendly in situ H₂ generation, very fast. | researchgate.net | |

| Pd/C | Triethylsilane (Et₃SiH) | RT, neutral conditions | Mild, neutral conditions suitable for sensitive substrates. | organic-chemistry.org | |

| Lewis Acid Cleavage | AlCl₃ | HFIP | Ambient temperature | Metal-free, tolerates reducible groups, scalable. | bohrium.com |

Modification and Interconversion of the Carbamate Functionality

Direct, one-pot interconversion of the benzyl carbamate into other functional groups like ureas or thioureas is not a commonly reported transformation. A more synthetically practical approach involves a two-step sequence: deprotection followed by derivatization.

Deprotection: The initial step involves the removal of the Cbz group using one of the methods described previously (e.g., hydrogenolysis) to yield the free secondary amine, 3-acetoxyazetidine.

Derivatization: The resulting azetidine nitrogen is nucleophilic and can react with various electrophiles to form new functionalities.

Urea (B33335) Synthesis: Reaction with an isocyanate (R-N=C=O) will yield an N-substituted urea derivative. nih.gov

Thiourea Synthesis: Similarly, reaction with an isothiocyanate (R-N=C=S) provides access to N-substituted thioureas. nih.gov

This sequence allows for the introduction of a wide array of substituents (R-groups) onto the azetidine nitrogen, enabling the synthesis of diverse compound libraries. nih.gov While not a direct interconversion, this deprotection-derivatization strategy is a robust and versatile method for modifying the carbamate functionality. Another reported modification for a related azetidine involved the preparation of a 2-propynyl carbamate, which could then participate in click reactions for late-stage functionalization. researchgate.netnih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. nih.gov While no MCRs have been specifically reported using this compound as a starting component, its derivatives can plausibly be incorporated into well-known MCRs such as the Ugi four-component reaction (Ugi-4CR). nih.gov

The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org A plausible pathway to incorporate the azetidine scaffold would first involve the deprotection of the Cbz group to yield 3-acetoxyazetidine. This secondary amine could then serve as the amine component in an Ugi-4CR.

Proposed Ugi Reaction Pathway:

Deprotection: this compound is deprotected via hydrogenolysis to yield 3-acetoxyazetidine.

Ugi Reaction: The resulting 3-acetoxyazetidine is combined with an aldehyde, an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of an iminium ion, which is trapped by the isocyanide and subsequently by the carboxylate to yield a complex α-acylamino carboxamide product bearing the 3-acetoxyazetidine moiety.

This strategy would allow for the rapid generation of a library of complex molecules containing the privileged azetidine ring, demonstrating the utility of this compound as a versatile building block for diversity-oriented synthesis. nih.gov

Mechanistic Investigations and Computational Studies on Reactivity

The reactivity of azetidines is largely dictated by their significant ring strain, which facilitates reactions that lead to ring-opening or functionalization. rsc.org While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from computational and mechanistic investigations of related azetidine systems.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become instrumental in understanding the reactivity of strained ring systems. nih.gov Such studies can elucidate reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity. For instance, in radical cyclizations to form azetidines, DFT calculations have been used to explain the preference for a 4-exo-dig pathway over a 5-endo-dig pathway. nih.gov

For reactions involving the this compound scaffold, computational studies could model:

Deprotection Mechanisms: Analyzing the energetics of different Cbz cleavage pathways to optimize reaction conditions.

Ring Stability and Conformation: Understanding how substituents at the 3-position (like the acetoxy group) influence the puckering and strain of the azetidine ring, thereby affecting its reactivity.

Nucleophilic Substitution: Modeling the transition states for Sₙ2 reactions at the C3 position, which would involve the displacement of the acetoxy group. The significant ring strain of azetidines makes them unique substrates for such transformations. rsc.org

Mechanistic studies on related systems have highlighted the role of photocatalysis and various metal catalysts in promoting unique transformations of the azetidine core, such as C-H functionalization and cycloadditions. rsc.org These advanced synthetic methods underscore the rich and complex reactivity of the azetidine scaffold, which can be further explored and predicted through combined experimental and computational approaches.

Advanced Research Directions in Azetidine 1 Carboxylate Chemistry

Asymmetric Synthesis of Enantiopure Azetidine-1-carboxylates

The development of asymmetric methodologies to access enantiopure azetidine-1-carboxylates is a significant focus of current research. Chiral azetidines are highly sought-after building blocks in medicinal chemistry due to their ability to introduce conformational constraints and novel stereochemical features into bioactive molecules.

Recent advancements in this area include the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key synthetic steps. For instance, enantioselective cyclization reactions of acyclic precursors have emerged as a powerful strategy. These methods often employ transition metal catalysts with chiral ligands to induce asymmetry. Another successful approach involves the enzymatic resolution of racemic azetidine (B1206935) derivatives, where enzymes selectively transform one enantiomer, allowing for the separation of the other.

The synthesis of enantiomerically pure 3-substituted azetidines often starts from prochiral precursors. The introduction of a substituent at the 3-position can be achieved through various asymmetric reactions, such as catalytic asymmetric hydrogenation of a corresponding exocyclic double bond or through stereoselective addition of nucleophiles to an azetidin-3-one. The choice of the nitrogen protecting group, such as the benzyl (B1604629) carbamate (B1207046) in Benzyl 3-acetoxyazetidine-1-carboxylate, can significantly influence the stereochemical course of these reactions.

Table 1: Strategies for Asymmetric Synthesis of Azetidine-1-carboxylates

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Catalysis | Use of transition metal catalysts with chiral ligands to induce enantioselectivity in cyclization or functionalization reactions. | High catalytic efficiency, potential for a wide range of substrates. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. | Stoichiometric use of the auxiliary, often requires additional synthetic steps for attachment and removal. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions. |

Implementation of Flow Chemistry and Continuous Processing for Azetidine Derivatives

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis for the production of azetidine derivatives. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for straightforward scalability. The small reaction volumes in flow reactors allow for better management of reaction exotherms and the safe handling of hazardous reagents and intermediates.

The synthesis of azetidines can involve high-energy intermediates or reactive species that are better controlled in a continuous flow setup. For example, reactions involving azides or other potentially explosive compounds can be performed with greater safety. Furthermore, precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and reduced formation of byproducts.

Researchers are exploring the translation of known batch syntheses of azetidine-1-carboxylates into continuous flow processes. This often involves the use of packed-bed reactors with immobilized reagents or catalysts, which simplifies purification and allows for the continuous production of the desired product. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, can enable real-time monitoring and optimization of the reaction conditions.

Development of Sustainable and Green Synthetic Routes for Azetidine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of azetidine compounds to minimize environmental impact. This includes the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous solvents and reagents.

One area of focus is the development of more atom-economical reactions, where a higher proportion of the atoms from the starting materials are incorporated into the final product. Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. For instance, the use of catalytic amounts of a non-toxic metal for a key cyclization step would be a significant improvement over a method requiring a stoichiometric amount of a toxic reagent.

The choice of solvent is another critical aspect of green synthesis. Researchers are investigating the use of more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. Additionally, solvent-free reaction conditions are being explored where possible. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Structure-Reactivity Relationship Studies for Targeted Functionalization

Understanding the relationship between the structure of azetidine-1-carboxylates and their chemical reactivity is crucial for the targeted functionalization of the azetidine ring. The conformational constraints and ring strain of the four-membered ring significantly influence its reactivity. The nature of the substituent on the nitrogen atom and at other positions on the ring also plays a pivotal role.

For this compound, the electron-withdrawing nature of the carbamate group affects the nucleophilicity of the nitrogen atom. The acetoxy group at the 3-position can act as a leaving group in nucleophilic substitution reactions, providing a handle for the introduction of a wide range of functional groups.

Computational studies, such as density functional theory (DFT) calculations, are increasingly being used to model the transition states of reactions involving azetidines. These studies can provide insights into reaction mechanisms and help predict the regioselectivity and stereoselectivity of different transformations. By correlating experimental observations with computational models, a deeper understanding of the factors governing the reactivity of these strained rings can be achieved, enabling the design of more efficient and selective synthetic methods.

Exploration of Novel Reaction Pathways for Azetidine Ring Modification and Expansion

Research into novel reaction pathways for the modification and expansion of the azetidine ring is opening up new avenues for the synthesis of diverse heterocyclic structures. These transformations can lead to the formation of larger rings, such as pyrrolidines, piperidines, and other important nitrogen-containing heterocycles.

Ring expansion reactions of azetidines can be promoted by various reagents and reaction conditions. For example, treatment of N-activated azetidines with certain reagents can induce a rearrangement that leads to the insertion of an atom into the ring. The functional groups present on the azetidine ring can be used to direct these transformations.

Another area of exploration is the functionalization of the C-H bonds of the azetidine ring. The development of selective C-H activation methods would provide a more direct and efficient way to introduce new substituents onto the ring, avoiding the need for pre-functionalized substrates. These advanced synthetic strategies are expanding the chemical space accessible from azetidine-1-carboxylates and are expected to lead to the discovery of new molecules with interesting biological and material properties.

Conclusion

Summary of Key Advances in the Synthesis and Reactivity of Benzyl (B1604629) 3-acetoxyazetidine-1-carboxylate

Recent advancements in the synthesis of benzyl 3-acetoxyazetidine-1-carboxylate and related azetidines have focused on improving efficiency and stereocontrol. The inherent ring strain of the four-membered azetidine (B1206935) ring presents both challenges and unique opportunities in synthesis. rsc.orgmedwinpublishers.com Key synthetic strategies often involve intramolecular cyclization reactions, which have been refined to produce higher yields and better selectivity. The reactivity of this compound is largely dictated by the strained ring and the functional groups attached. The acetoxy group at the 3-position serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of substituents. Furthermore, the N-benzyloxycarbonyl (Cbz) group can be selectively removed, providing a handle for further functionalization at the nitrogen atom. The unique reactivity imparted by the ring strain allows for transformations that are not readily achievable with larger, less strained heterocyclic systems. rsc.orgrsc.org

Future Perspectives and Emerging Trends in Azetidine-1-carboxylate Research

The field of azetidine chemistry is poised for significant growth, with several emerging trends shaping its future direction. A major focus is the development of novel synthetic methodologies that are more atom-economical and environmentally friendly. magtech.com.cnspringernature.com This includes the exploration of catalytic methods, such as photoredox catalysis, to access functionalized azetidines. springernature.comnih.govresearchgate.net For instance, visible light-enabled aza Paternò-Büchi reactions have been developed as a direct approach to synthesize functionalized azetidines. springernature.comnih.govresearchgate.net

There is also a growing interest in using azetidines as scaffolds in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates. nih.govnih.gov Future research will likely concentrate on the synthesis of diverse libraries of azetidine derivatives for biological screening. Additionally, the unique reactivity of the azetidine ring is being harnessed to develop new types of polymerization reactions and novel materials. rsc.orgrsc.org

Broader Academic Significance of this compound in Contemporary Organic Synthesis

This compound and other functionalized azetidines hold considerable academic significance in modern organic synthesis. They serve as versatile building blocks for the construction of more complex nitrogen-containing molecules, including natural products and pharmaceuticals. magtech.com.cnacs.org The study of their synthesis and reactivity contributes to a deeper understanding of fundamental concepts in organic chemistry, such as ring strain, stereoelectronics, and reaction mechanisms. The development of new methods to synthesize and functionalize azetidines continues to push the boundaries of synthetic chemistry and enables the creation of novel molecular architectures with potential applications across various scientific disciplines. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-acetoxyazetidine-1-carboxylate?

The synthesis typically involves three key steps: (1) protection of the azetidine nitrogen using a benzyloxycarbonyl (Cbz) group, (2) introduction of the acetoxy group at the 3-position via acetylation, and (3) final esterification or coupling reactions. For example, the azetidine ring can be functionalized using acetyl chloride under anhydrous conditions, followed by benzyl ester formation via carbodiimide-mediated coupling. Parallel methods for similar benzyl carboxylates (e.g., benzyl benzoate derivatives) highlight the importance of inert atmospheres and moisture-free conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H NMR confirms the benzyl group (δ 7.3–7.5 ppm, aromatic protons) and acetoxy methyl (δ 2.0–2.1 ppm). C NMR identifies carbonyl carbons (ester groups at ~170 ppm).

- IR Spectroscopy : Ester C=O stretches (~1740 cm) and azetidine ring vibrations (~1250 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHNO, expected m/z 249.27). These techniques align with characterization protocols for structurally related benzyl acetates .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is employed for structure solution, leveraging direct methods for phase determination. For azetidine derivatives, special attention is given to the ring’s puckering parameters and substituent orientation .

Q. What are the key functional groups and their reactivity in this compound?

- Azetidine Ring : The strained four-membered ring undergoes ring-opening reactions under acidic or nucleophilic conditions (e.g., with thiols or amines).

- Acetoxy Group : Susceptible to hydrolysis in aqueous basic/acidic conditions, yielding 3-hydroxyazetidine derivatives.

- Benzyl Ester : Can be cleaved via hydrogenolysis (H/Pd-C) to generate carboxylic acid intermediates. These reactivities are consistent with azetidine-3-carboxylic acid derivatives .

Q. What safety protocols are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (though no acute toxicity is reported for similar compounds).

- Storage : In sealed containers under dry, inert atmospheres (N or Ar) at 2–8°C to prevent hydrolysis. These protocols align with safety data sheets for benzyl carboxylates and azetidine derivatives .

Advanced Research Questions

Q. How can molecular modeling predict the interactions of this compound with biological targets?

- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., proteases or kinases). The azetidine ring’s conformation is critical for mimicking transition states.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. For strained rings, force field parameterization must account for angle distortion energy.

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DOE) : Systematic variation of catalysts (e.g., DMAP vs. pyridine), solvents (anhydrous DCM vs. THF), and temperatures.

- Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves impurities. For azetidine derivatives, silica gel chromatography may degrade the product due to residual acidity.

Q. What factors influence the compound’s stability under different storage and experimental conditions?

- Hydrolytic Degradation : Accelerated stability studies (40°C/75% RH) quantify ester hydrolysis rates. Buffered solutions (pH 4–7) are used to identify degradation pathways.

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .

Q. How can conflicting literature reports on physicochemical properties (e.g., solubility, melting point) be resolved?

- Reproducibility : Strict adherence to synthesis and purification protocols (e.g., recrystallization solvents).

- Advanced Characterization : Differential Scanning Calorimetry (DSC) clarifies melting points, while dynamic vapor sorption (DVS) measures hygroscopicity. Contradictions in crystallinity may arise from polymorphic forms, resolvable via SCXRD .

Q. What in vitro assays are suitable for evaluating the compound’s potential bioactivity?

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity. Azetidine derivatives are often explored as kinase inhibitors or antibiotic adjuvants, requiring orthogonal validation (e.g., Western blotting for target engagement) .

Q. Notes on Evidence Utilization

- Structural analysis (SHELX) and safety protocols are directly supported by –3 and 5.

- Synthesis and characterization methods derive from analogous benzyl esters and azetidine compounds in , and 7.

- Advanced methodologies (e.g., DOE, computational modeling) reflect general best practices in organic and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.